![molecular formula C11H9ClFI B2466112 1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287268-78-2](/img/structure/B2466112.png)
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Description
“1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane” is a compound that belongs to the class of molecules known as bicyclo[1.1.1]pentanes (BCPs) . BCPs are interesting scaffolds in drug design due to their symmetrical and rigid three-dimensional structure . They can act as bioisosteres of para-substituted phenyl rings, tert-butyl groups, or internal alkynes, leading to drug analogues with enhanced pharmacokinetic and physicochemical properties .
Synthesis Analysis
The synthesis of BCPs has been a subject of study for over 20 years . A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The synthesis of 1,3-disubstituted BCPs is more challenging than their monosubstituted counterparts . The predominant routes consist of transannular 1,3-cyclization of a cyclobutyl carbanion onto a tertiary halide, which can suffer from competing elimination to a cyclobutene .Molecular Structure Analysis
The molecular structure of BCPs is characterized by a symmetrical and rigid three-dimensional structure . This structure can simulate the interaction mode of the benzene ring with other amino acid residues, such as π-π stacking . The three-dimensional nature of the sp3 carbon atom on the BCP ring makes it possible to explore the pharmacophore or skeleton region orthogonal to the ring plane .Chemical Reactions Analysis
BCPs are valuable intermediates in ‘strain release’ chemistry for the synthesis of four-membered ring systems . BCPs that are monosubstituted at the bridgehead positions have been widely explored due to their ready accessibility and facility of ring-opening reactions with nucleophiles .Physical And Chemical Properties Analysis
BCPs have better physical and chemical properties than phenyl rings . They have better solubility, better metabolic stability, more stereo orientation, and less non-specific binding .Future Directions
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-8-3-7(1-2-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMSIZNTFZJJDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
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